![molecular formula C14H9ClN2S B2798877 2-[(2-Chlorophenyl)sulfanyl]quinoxaline CAS No. 338394-57-3](/img/structure/B2798877.png)

2-[(2-Chlorophenyl)sulfanyl]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

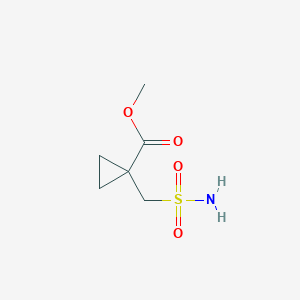

“2-[(2-Chlorophenyl)sulfanyl]quinoxaline” is a chemical compound with the molecular formula C14H9ClN2S . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as “2-[(2-Chlorophenyl)sulfanyl]quinoxaline”, has been a subject of extensive research . Quinoxaline can be synthesized by adopting green chemistry principles . A new and efficient protocol has been developed for the synthesis of ketamine, a related compound, by using a hydroxy ketone intermediate .Molecular Structure Analysis

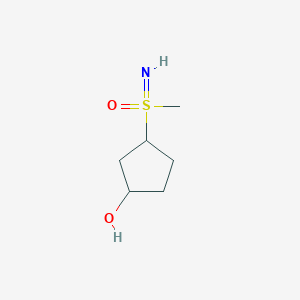

Quinoxaline is a nitrogen-containing heterocyclic compound formed by the fusion of benzene and pyrazine rings . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline has emerged as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in recent research .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chlorophenyl)sulfanyl]quinoxaline” include a molecular weight of 272.75 . More specific properties such as boiling point or solubility are not provided in the retrieved sources.Applications De Recherche Scientifique

Antibacterial Activity

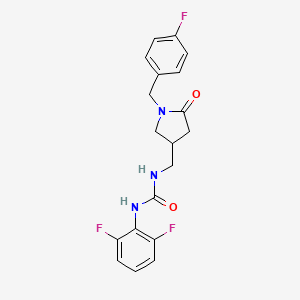

Quinoxaline derivatives, including those related to 2-[(2-Chlorophenyl)sulfanyl]quinoxaline, have been studied for their antibacterial properties. Research indicates that the green synthesis of novel quinoxaline sulfonamides, achieved through the reaction of o-phenylene diamine and 2-bromoacetophenones under catalyst-free conditions, yields compounds with significant antibacterial activity against strains like Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Corrosion Inhibition

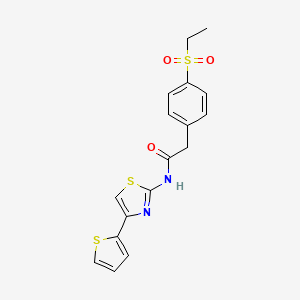

Quinoxaline derivatives have also been explored for their corrosion inhibition capabilities. Computational and electrochemical analyses have been conducted on quinoxaline derivatives as corrosion inhibitors for mild steel in acidic mediums. These studies have shown that certain quinoxaline compounds can act as mixed-type inhibitors, significantly reducing the corrosion rate of mild steel in corrosive environments (Saraswat & Yadav, 2020).

Catalysis

The synthesis of quinoxalines has been facilitated by the development of novel catalysts, such as silica bonded S-sulfonic acid (SBSSA), which allows for the room temperature synthesis of quinoxaline derivatives from 1,2-diamino compounds and 1,2-dicarbonyl compounds. This catalyst can be recycled and reused multiple times without a loss in efficiency, highlighting its potential in sustainable chemical synthesis processes (Niknam et al., 2009).

Anticancer Activity

Research into quinoxaline derivatives has extended into the field of anticancer activity. Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds have been synthesized and shown to exhibit significant antiproliferative activity against human cancer cell lines, such as HCT-116 and MCF-7. These studies suggest that modifications on quinoxaline sulfonamide derivatives could lead to the development of new therapeutic agents against various forms of cancer (El Rayes et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-chlorophenyl)sulfanylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2S/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPICYQMLAJLTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorophenyl)sulfanyl]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)

![4-Chloro-2-{[(2-methylbenzyl)amino]methyl}phenol](/img/structure/B2798804.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![2-[[1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2798813.png)

![8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2798814.png)

![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)